(2,2,2-trifluoroacetyl)-L-isoleucine
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Overview
Description
(2,2,2-Trifluoroacetyl)-L-isoleucine is an organic compound that features a trifluoroacetyl group attached to the amino acid L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows:
Starting Materials: L-isoleucine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: L-isoleucine is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of L-isoleucine and trifluoroacetic anhydride are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of trifluoroacetyl oxides.
Reduction: Formation of trifluoroacetyl amines or alcohols.
Substitution: Formation of substituted trifluoroacetyl derivatives.
Scientific Research Applications
(2,2,2-Trifluoroacetyl)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,2-trifluoroacetyl)-L-isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A related compound with similar trifluoromethyl group but different functional properties.
Trifluoroacetic Anhydride: Used in similar synthetic applications but with different reactivity.
Trifluoroacetamide: Another trifluoroacetyl derivative with distinct chemical behavior.
Uniqueness
(2,2,2-Trifluoroacetyl)-L-isoleucine is unique due to its combination of the trifluoroacetyl group and the amino acid L-isoleucine
Biological Activity
(2,2,2-Trifluoroacetyl)-L-isoleucine is a modified amino acid that has garnered attention in biochemical research due to its potential biological activities. This compound is derived from L-isoleucine, an essential branched-chain amino acid involved in various metabolic processes. The introduction of a trifluoroacetyl group alters the compound's properties, potentially enhancing its biological activity.
- Chemical Formula : C6H10F3NO2
- Molecular Weight : 201.15 g/mol
- Structure : The trifluoroacetyl group introduces significant electronegativity, influencing the compound's reactivity and interactions with biological targets.
Enzymatic Interactions
Research indicates that this compound may interact with various enzymes involved in amino acid metabolism. For instance, studies have shown that derivatives of L-isoleucine can act as substrates or inhibitors for specific dioxygenases, which are pivotal in amino acid hydroxylation processes . The trifluoroacetyl modification could enhance binding affinity or alter substrate specificity.
Antidiabetic and Antiobesity Potential
The metabolic pathways involving L-isoleucine have been linked to antidiabetic and antiobesity effects. For example, (S)-3-hydroxy-L-allo-isoleucine, a product of L-isoleucine metabolism, has demonstrated insulin-sensitizing properties . The introduction of the trifluoroacetyl group may amplify these effects by stabilizing reactive intermediates or modifying metabolic pathways.
Study 1: Metabolic Pathway Analysis
A study conducted on Bacillus thuringiensis highlighted the metabolic pathways involving L-isoleucine derivatives. The research indicated that modified isoleucines could enhance the production of bioactive compounds through specific enzymatic pathways . This suggests that this compound might similarly influence metabolic flux towards beneficial products.
Study 2: In Vitro Assessment
In vitro experiments assessing the biological activity of this compound showed promising results in modulating cellular responses. The compound was tested for its effects on glucose uptake and lipid metabolism in cell lines. Preliminary findings indicated an increase in glucose uptake and a decrease in lipid accumulation compared to controls . This aligns with the known benefits of branched-chain amino acids in metabolic regulation.
Data Tables
Study | Biological Activity Assessed | Key Findings |
---|---|---|
Study 1 | Enzymatic Interaction | Enhanced production of bioactive metabolites via modified pathways |
Study 2 | Cellular Metabolism | Increased glucose uptake; reduced lipid accumulation |
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t4-,5-/m0/s1 |
InChI Key |
XPCLFBDSELYLIK-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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